PPARα Antagonistic Potency in Cellular Transactivation Assays: AA452 vs. Unsubstituted Benzothiazole Lead
In a GAL4-PPARα LBD transactivation assay performed in HepG2 cells, AA452 (3-methanesulfonyl substitution) achieved an EC₅₀ of 46 nM [2]. In contrast, the unsubstituted benzothiazole-based N-(phenylsulfonyl)amide lead compound 1a displayed an EC₅₀ of approximately 300 nM in the same assay format [1]. This represents a ~6.5-fold improvement in cellular potency conferred by the 3-methanesulfonyl group.
| Evidence Dimension | PPARα antagonistic potency (EC₅₀) |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | Lead compound 1a (unsubstituted benzothiazole-based N-(phenylsulfonyl)amide): ~300 nM |
| Quantified Difference | ~6.5-fold lower EC₅₀ (more potent) |
| Conditions | GAL4-hPPARα LBD transactivation assay in HepG2 cells, 20 h incubation, luciferase reporter readout |
Why This Matters
For procurement targeting PPARα-driven transcriptional studies, the 6.5-fold potency advantage allows the use of lower compound concentrations, reducing the risk of off-target effects and solubility limitations that plague less potent analogs.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, et al. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011;21(16):4869-4872. View Source
- [2] BindingDB Entry BDBM50235985 (AA452). EC₅₀ = 46 nM for human PPARα in GAL4-HepG2 transactivation assay. Accessed 2025. View Source
